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Compound Name: 1-Hexacosene

Cat. No.: B3432757 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-hexacosene
(C26H52), a long-chain alpha-olefin. The information presented herein is crucial for the

identification, characterization, and quality control of this compound in research and

development settings. This document covers Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopy, offering both data and the experimental

protocols for their acquisition.

Overview of 1-Hexacosene
1-Hexacosene is a monounsaturated aliphatic hydrocarbon with the chemical formula C26H52

and a molecular weight of 364.7 g/mol .[1][2] Its structure consists of a twenty-six-carbon chain

with a terminal double bond. This structure gives rise to characteristic spectroscopic signatures

that are detailed in the following sections.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. The electron ionization (EI) mass spectrum of 1-
hexacosene is characterized by its molecular ion peak and a series of fragment ions.
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The NIST WebBook provides the mass spectrum of 1-hexacosene, which is summarized in

the table below.[1] The fragmentation pattern is typical for long-chain alkenes, showing a series

of hydrocarbon fragments with a repeating pattern of CnH2n+1, CnH2n, and CnH2n-1 ions.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Fragment

364 2.5 [M]+ (Molecular Ion)

57 100 [C4H9]+

71 85 [C5H11]+

85 70 [C6H13]+

99 60 [C7H15]+

43 55 [C3H7]+

41 50 [C3H5]+

55 45 [C4H7]+

69 40 [C5H9]+

Table 1: Key Mass Spectrometry Data for 1-Hexacosene (Electron Ionization).

Experimental Protocol
Sample Preparation: A dilute solution of 1-hexacosene in a volatile organic solvent such as

hexane or dichloromethane is prepared.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically

used.

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5MS).

Carrier Gas: Helium.

Injection Mode: Splitless.
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Temperature Program: An initial temperature of 60°C, ramped to 300°C at a rate of 6°C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 1-hexacosene, both ¹H and ¹³C NMR are essential for structural confirmation.

While a publicly available experimental ¹H NMR spectrum for 1-hexacosene is not readily

found, the expected chemical shifts and multiplicities can be reliably predicted based on the

structure and data from analogous compounds. A ¹³C NMR spectrum is listed in the

SpectraBase database.[3]

Data Presentation
¹H NMR (Predicted Data)

Proton
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1 (a) ~4.92 ddt
J_trans ≈ 17, J_cis ≈

10, J_allylic ≈ 1.5

H-1 (b) ~4.98 ddt
J_trans ≈ 17, J_cis ≈

10, J_allylic ≈ 1.5

H-2 ~5.80 m -

H-3 ~2.04 q ~7.5

-(CH₂)₂₂- ~1.25 br s -

-CH₃ ~0.88 t ~7.0

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b3432757?utm_src=pdf-body
https://www.benchchem.com/product/b3432757?utm_src=pdf-body
https://spectrabase.com/compound/6yK3FJmvE80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432757?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 2: Predicted ¹H NMR Data for 1-Hexacosene in CDCl₃.

¹³C NMR

Carbon Chemical Shift (δ, ppm)

C-1 ~114.1

C-2 ~139.1

C-3 ~33.9

C-4 to C-23 ~29.7 - 29.3 (multiple peaks)

C-24 ~31.9

C-25 ~22.7

C-26 ~14.1

Table 3: ¹³C NMR Chemical Shift Data for 1-Hexacosene.[3]

Experimental Protocol
Sample Preparation: Approximately 10-20 mg of 1-hexacosene is dissolved in about 0.7 mL of

a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment (zg30).

Spectral Width: 0-10 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:
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Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-150 ppm.

Number of Scans: 1024 or more, depending on the sample concentration.

Relaxation Delay: 2 seconds.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 1-hexacosene is dominated by absorptions from its alkene and alkane moieties.

Data Presentation
Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3077 Medium =C-H stretch (vinyl)

2955-2850 Strong C-H stretch (alkane)

~1641 Medium C=C stretch (alkene)

~1465 Medium
C-H bend (methylene

scissoring)

~991 Strong
=C-H bend (out-of-plane,

trans)

~909 Strong
=C-H bend (out-of-plane,

terminal vinyl)

~722 Medium -(CH₂)n- rock (n ≥ 4)

Table 4: Characteristic Infrared Absorption Frequencies for 1-Hexacosene.

Experimental Protocol
Sample Preparation: As 1-hexacosene is a low-melting solid, the spectrum can be obtained as

a thin film by melting a small amount of the sample between two salt plates (e.g., NaCl or KBr).

Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCl₄) can be used,
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though some solvent peaks may interfere. For solid samples, an Attenuated Total Reflectance

(ATR) accessory is a convenient option.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean salt plates or ATR crystal is recorded and automatically

subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 1-hexacosene.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Conclusion
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Caption: Workflow for the spectroscopic characterization of 1-hexacosene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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